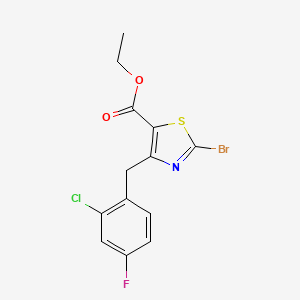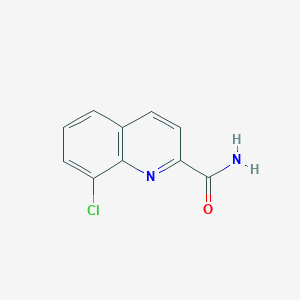
4-(Thiophen-2-yl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Thiophen-2-yl)piperidine-4-carboxylic acid is a compound that features a piperidine ring substituted with a thiophene ring at the 4-position and a carboxylic acid group at the same position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Heterocyclization Method: : One common method for synthesizing 4-(Thiophen-2-yl)piperidine-4-carboxylic acid involves the heterocyclization of appropriate precursors. For instance, starting with a thiophene derivative and a piperidine derivative, the reaction can be facilitated by using a suitable catalyst under controlled temperature and pressure conditions.
-
Paal-Knorr Synthesis: : This method involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) to form thiophene rings, which can then be further reacted with piperidine derivatives to introduce the piperidine ring and carboxylic acid group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions using optimized conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The thiophene ring in 4-(Thiophen-2-yl)piperidine-4-carboxylic acid can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to modify the carboxylic acid group or the thiophene ring.
-
Substitution: : Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and nitrating agents.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens, nitrating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated thiophenes, nitrothiophenes
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(Thiophen-2-yl)piperidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. The presence of both the thiophene and piperidine rings makes it a candidate for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory pathways.
Medicine
Medicinally, this compound derivatives are investigated for their potential as therapeutic agents. They may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial activities, making them valuable in drug discovery and development.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its structural properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mécanisme D'action
The mechanism of action of 4-(Thiophen-2-yl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The thiophene ring can engage in π-π interactions, while the piperidine ring can form hydrogen bonds, facilitating binding to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Thiophen-3-yl)piperidine-4-carboxylic acid
- 4-(Furan-2-yl)piperidine-4-carboxylic acid
- 4-(Pyridin-2-yl)piperidine-4-carboxylic acid
Uniqueness
4-(Thiophen-2-yl)piperidine-4-carboxylic acid is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. Compared to its analogs, it may exhibit different pharmacological profiles or material properties, making it a distinct and valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H13NO2S |
|---|---|
Poids moléculaire |
211.28 g/mol |
Nom IUPAC |
4-thiophen-2-ylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H13NO2S/c12-9(13)10(3-5-11-6-4-10)8-2-1-7-14-8/h1-2,7,11H,3-6H2,(H,12,13) |
Clé InChI |
DICQILWQCRHGJY-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1(C2=CC=CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13081015.png)


![4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13081031.png)
![4-[(2,5-Dichlorophenyl)methylidene]piperidine](/img/structure/B13081038.png)
![Diethyl({3-[(2-methyloxolan-3-yl)amino]propyl})amine](/img/structure/B13081041.png)
![2-[(But-3-yn-1-yl)amino]-5-fluoropyridine-3-carboxylic acid](/img/structure/B13081044.png)


![tert-Butyl 6-cyano-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-1'-carboxylate](/img/structure/B13081054.png)



